molecular formula C10H10N2O B12918751 2-(4-Methyl-1H-pyrazol-3-yl)phenol CAS No. 94268-36-7

2-(4-Methyl-1H-pyrazol-3-yl)phenol

Cat. No.: B12918751
CAS No.: 94268-36-7
M. Wt: 174.20 g/mol
InChI Key: ZLUHTRJGKZXYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with a methyl group at the 4-position and a phenol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-3-yl)phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carbaldehyde with phenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context. Detailed studies on its binding interactions and biochemical pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
  • 2-(5-(4-chlorostyryl)-1-(penta-1,3-dien-2-yl)-1H-pyrazol-3-yl)phenol

Uniqueness

2-(4-Methyl-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different levels of biological activity, stability, and solubility, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

94268-36-7

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(4-methyl-1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C10H10N2O/c1-7-6-11-12-10(7)8-4-2-3-5-9(8)13/h2-6,13H,1H3,(H,11,12)

InChI Key

ZLUHTRJGKZXYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.